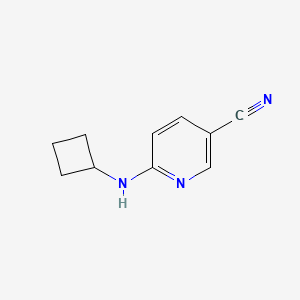

6-(Cyclobutylamino)nicotinonitrile

Übersicht

Beschreibung

6-(Cyclobutylamino)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. Nicotinonitriles are known for their wide range of biological, therapeutic, and medicinal properties . This compound features a cyclobutylamino group attached to the nicotinonitrile core, which contributes to its unique chemical and biological characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nicotinonitrile derivatives, including 6-(Cyclobutylamino)nicotinonitrile, can be achieved through various methods. One common approach involves the three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-(Cyclobutylamino)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of nicotinonitrile derivatives include ethyl cyanoacetate, ammonium acetate, hydrazine hydrate, and phosphorous oxychloride . Reaction conditions typically involve refluxing in solvents such as ethanol or acetone.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reactions with hydrazine hydrate can yield hydrazino derivatives, while reactions with ethyl cyanoacetate can produce cyanopyridone derivatives .

Wissenschaftliche Forschungsanwendungen

6-(Cyclobutylamino)nicotinonitrile has various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Industry: It can be used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 6-(Cyclobutylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group in the compound enhances its binding affinity to the target, improves its pharmacokinetic profile, and reduces drug resistance . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-(Cyclobutylamino)nicotinonitrile include other nicotinonitrile derivatives such as:

- Bosutinib

- Milrinone

- Neratinib

- Olprinone

Uniqueness

This compound is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various scientific and industrial applications to achieve specific outcomes that may not be possible with other nicotinonitrile derivatives.

Biologische Aktivität

6-(Cyclobutylamino)nicotinonitrile is a heterocyclic organic compound with the chemical formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol. It features a pyridine ring and a cyano group, which contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom, contributing to its reactivity.

- Cyano Group (-C≡N) : Enhances the compound's electrophilic character, allowing for interactions with biological targets.

- Cyclobutylamino Group : This moiety may influence the compound's pharmacological properties and interactions with receptors.

Research indicates that this compound acts primarily through:

- Enzyme Inhibition : It has been shown to inhibit specific kinases and enzymes involved in cell signaling pathways, potentially affecting cell proliferation and survival.

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, suggesting its utility in treating neurological disorders.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate potent activity, particularly in MCF-7 cells where an IC50 of approximately 5 µM was recorded.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases:

- Dopaminergic Activity : Preliminary studies indicate that it may enhance dopamine release, which could be beneficial in conditions like Parkinson's disease.

- Serotonergic Modulation : It may also affect serotonin pathways, influencing mood and anxiety levels.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared to structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 6-(Cyclopropylamino)nicotinonitrile | Cyclopropyl group instead of cyclobutyl | Different anticancer profile |

| 6-(Methylamino)nicotinonitrile | Methyl group at the amino position | Varying solubility and receptor interaction |

| 2-(Cyclobutylamino)pyridine-3-carbonitrile | Similar pyridine structure | Variation in reactivity |

Case Studies

- In Vitro Studies : A study involving the treatment of MCF-7 cells with varying concentrations of this compound showed significant apoptosis induction as measured by flow cytometry.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, highlighting its potential as an anticancer agent.

Future Research Directions

Further research is warranted to explore:

- Mechanistic Pathways : Detailed studies on how this compound interacts at the molecular level with specific proteins and enzymes.

- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects.

- Derivatives Exploration : Investigating structural modifications to enhance biological activity or reduce toxicity.

Eigenschaften

IUPAC Name |

6-(cyclobutylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-8-4-5-10(12-7-8)13-9-2-1-3-9/h4-5,7,9H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWAKPQGAPNYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.